Silver bromate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

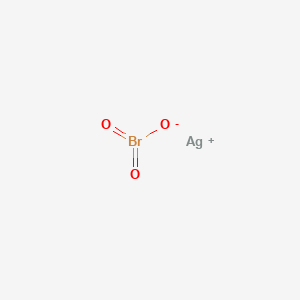

Silver bromate (AgBrO3) is a toxic, light and heat-sensitive white powder . It has a molecular weight of 235.770 Da . It is used as an oxidant for the transformation of tetrahydropyranyl ethers to carbonyl compounds .

Synthesis Analysis

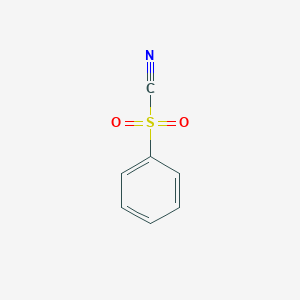

Silver bromate can be synthesized using various methods. One approach involves the reaction of silver ions with bromate ions . Another method involves the decomposition of bromate ions with sodium sulfite in an acidic medium, generating bromide ions which can then be titrated with silver ions .Molecular Structure Analysis

The molecular formula of silver bromate is AgBrO3 . The structure of silver bromate can be represented by the SMILES string [Ag+].[O-]Br(=O)=O .Chemical Reactions Analysis

Silver bromate can participate in various chemical reactions. For instance, it can be used as an oxidant for the transformation of tetrahydropyranyl ethers to carbonyl compounds . It can also react with hot concentrated H2SO4, HNO3, and aqua regia .Physical And Chemical Properties Analysis

Silver bromate is a white, photosensitive powder with a density of 5.206 g/mL at 25 °C . It has a molar mass of 235.770 g/mol .Applications De Recherche Scientifique

1. Water Purification

Silver bromate has been investigated for its potential in water purification processes. Gong et al. (2013) explored the use of silver-loaded porous carbon spheres for the removal of bromide from water, a precursor for bromate formation during water disinfection. These spheres showed high efficiency in adsorbing bromide, indicating their potential application in preventing bromate formation in drinking water treatments (Gong et al., 2013).

2. Electrochemical Applications

Li et al. (2013) synthesized a silver/multi-walled carbon nanotubes composite, which was used to fabricate a modified electrode. This electrode exhibited high electrocatalytic activity towards bromate reduction, suggesting the potential application of silver-based materials in electrochemical processes (Li et al., 2013).

3. Detection of Bromate in Water

Kulakovich et al. (2016) demonstrated the use of silver nanoparticles in surface-enhanced Raman scattering (SERS) for the detection of bromate in water. This method provided a sensitive and low-cost approach for monitoring bromate in drinking water, highlighting the application of silver in environmental sensing technologies (Kulakovich et al., 2016).

4. Analytical Chemistry

Dong et al. (2009) conducted experiments with silver-supported activated carbon for bromate removal from water. This study highlighted the potential of silver materials in enhancing the efficiency of bromate removal, useful in analytical chemistry applications (Dong et al., 2009).

5. Sensor Development

Phoonsawat and Dungchai (2021) developed distance-based paper analytical devices modified with silver hexagonal nanoprisms for the detection of bromide and bromate. This work underlines the utility of silver in the development of low-cost, efficient sensors for environmental monitoring (Phoonsawat & Dungchai, 2021).

Mécanisme D'action

Safety and Hazards

Silver bromate is classified as a strong oxidizer. It can intensify fire and cause skin, eye, and respiratory tract irritation . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation .

Relevant Papers Several papers have been published on the topic of silver bromate. For instance, one paper discusses the use of silver as a biocide for spacecraft water systems . Another paper presents the synthesis and properties testing of silver nanoparticles/polyurethane composite foam for use in spacecraft potable water systems . A third paper investigates the solubility of silver bromate in tetrahydrofuran-water mixed solvents .

Propriétés

IUPAC Name |

silver;bromate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLMNMQWVCXIKR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgBrO3 |

Source

|

| Record name | silver bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver bromate | |

CAS RN |

7783-89-3 |

Source

|

| Record name | Silver bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)

![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)